molecular formula C11H14O2 B1211004 3-(3,5-Dimethoxyphenyl)-1-propene CAS No. 64118-89-4

3-(3,5-Dimethoxyphenyl)-1-propene

Cat. No. B1211004
CAS RN: 64118-89-4
M. Wt: 178.23 g/mol
InChI Key: NOYCNNBWHOVQFR-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-1-propene (3DMPP) is a chemical compound belonging to the class of propenylbenzenes. It is an aromatic compound containing a phenyl ring and a propenyl group attached to it. It is a colorless liquid with a sweet odor and has a boiling point of 145-146°C and a melting point of -25°C. 3DMPP has a variety of applications in various scientific fields, ranging from synthesis to biomedical research.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of (3R)-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate chloride . The structure of this compound was determined using elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .

Organic Synthesis

“3-(3,5-Dimethoxyphenyl)-1-propene” can be used as a precursor in organic synthesis. For example, it was used in the synthesis of 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid . This compound was synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Antimicrobial Research

The synthesized compound mentioned above was further evaluated for its in vitro antibacterial and antifungal activity . This was done to appraise its antimicrobial efficacy by determining the zone of inhibition and minimal inhibitory concentration .

Antioxidant Research

The compound was also evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This assay is a common method used to evaluate the free radical scavenging ability of various substances.

Molecular Docking Studies

Molecular docking studies were conducted with the synthesized compound into the active site of the MurB protein of Staphylococcus aureus . This helps in understanding the molecular interactions with the bacterial enzyme .

Chemical Modification

The compound “3-(3,5-Dimethoxyphenyl)-1-propene” can be chemically modified to create new compounds with potential pharmacological applications . For example, the chemical modification of compounds containing 4-thiazolidinone moiety leads to their wide applicability as efficacious pharmacological agents .

Mechanism of Action

Target of Action

The primary target of 3-(3,5-Dimethoxyphenyl)-1-propene, also known as DPP23, is reactive oxygen species (ROS) generation in cancer cells . ROS are unstable molecules containing oxygen that readily react with other molecules in cells . The generation of ROS specifically in cancer cells is a promising strategy for their selective killing .

Mode of Action

DPP23 exerts its antitumor activity through ROS-mediated apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death . The exact mechanism underlying ros generation by dpp23 remains unknown .

Biochemical Pathways

DPP23 alters global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . It modulates the expression of 13 genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Of these, CHAC1 was most highly upregulated upon DPP23 treatment . DPP23 may induce GSH depletion through modulation of gene expression, which is especially involved in glutathione metabolism .

Result of Action

This selective killing is achieved through the generation of ROS and the subsequent oxidative stress and apoptosis .

Action Environment

The action of DPP23 can be influenced by various environmental factors. For instance, ROS is generated by the action of endogenous factors, such as the electron transport chain, peroxisomes, P450, Fe 2+, NADPH, cyclooxygenase, and lipoxygenase, and by exogenous factors, such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation . These factors can potentially influence the action, efficacy, and stability of DPP23.

properties

IUPAC Name

1,3-dimethoxy-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYCNNBWHOVQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335374
Record name 1-Allyl-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxyphenyl)-1-propene

CAS RN

64118-89-4
Record name 1-Allyl-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The Pd-catalyzed cross-coupling reaction of 5-Bromo-1,3-dimethoxybenzene with allyl boronic acid pinacol ester produced 5-allyl-1,3-dimethoxybenzene 1 in excellent yield. AlI3 will be used for demethylating 5-Allyl-1,3-dimethoxybenzene with CS2 as solvent to produce 5-allylresorcinol 2. The bis(phosphinite) PCP ligands 3 will be obtained by diphosphorylation of 5-allylresorcinol 2 with the respective chlorophosphine and sodium hydride as a base. Iridium complexes 4 will be obtained from reaction of the respective PCP ligands 3 with [Ir(COD)Cl]2 or [Ir(COE)2Cl]2. Hydrosilylation of complexes 4 will produce the hydrosilylated complexes 5. Reaction of complexes 5 with silica gel will afford the Si2O-supported Ir complexes 6. To date, 5-allyl-1,3-dimethoxybenzene 1 has been prepared in 92% yield.
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Synthesis routes and methods II

Procedure details

5-Bromo-1,3-dimethoxybenzene (2.13 g, 9.8 mmol), CsF (2.88 g, 19.0 mmol), and Pd(Ph3)4 (0.57-1.13 g, 0.5-1.0 mmol) were weighed into a flame-dried Schlenk flask and put under a flow of argon. THF (80 mL) was added to the flask via syringe, and the resulting suspension was stirred for 30 min at room temperature. Allyl boronic acid pinacol ester (2.96 g, 17.6 mmol) in THF (40 ml) was added and the resulting mixture was heated to reflux for 30 h. Another portion of CsF (2.88 g, 19.0 mmol) and Pd(Ph3)4 (0.57-1.13 g, 0.5-1.0 mmol) were added and the reaction was continued to reflux for 24 h. The reaction mixture was diluted with petroleum ether (100 ml) followed by H2O (100 ml). The layers were separated and the aqueous layer was extracted with petroleum ether (2×80 ml). The combined organic layers were washed with H2O (100 ml), and brine (100 ml). The solution was dried over MgSO4 and evaporated to dryness. The crude product was purified by column chromatography (silica, eluent: hexanes/benzene=3:2) to give 1.60 g (92%) of 5-Allyl-1,3-dimethoxybenzene. 1H NMR (CDCl3): δ 3.33 (d, J=6.7 Hz, 2H, CH2CH═CH2), 3.77 (s, 6H, OCH3), 5.02-5.11 (m, 2H, CH2CH═CH2), 5.89-5.99 (m, 1H, CH2CH═CH2), 6.33-6.38 (m, 3H).
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80 mL
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solvent
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2.13 g
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2.88 g
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Pd(Ph3)4
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0.85 (± 0.28) g
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reactant
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2.96 g
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40 mL
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2.88 g
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Pd(Ph3)4
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0.85 (± 0.28) g
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reactant
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100 mL
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[Compound]
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petroleum ether
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a suspension of 308 mg (1.62 mmol, 25 mol %) of copper (I) iodide in 30 mL of THF was added dropwise vinylmagnesium bromide as a 1 M solution in THF at −50° C. After stirring for 10 min, a solution of 1.5 g (6.49 mmol) of 3,5-dimethoxybenzyl bromide in 8 mL of THF was added, and the resulting solution was stirred at −30° C. for 1 h and then was warmed to room temperature. The reaction mixture was quenched by the slow addition of 20 mL of water. After stirring for 5 min, the layers were separated and the aqueous layer was extracted twice with 20-mL portions of ethyl acetate. The combined organic fractions were dried (Na2SO4), filtered through a plug of silica gel (eluted with ethyl acetate) and concentrated in vacuo to afford 1.2 g (100%) of product as a yellow oil.
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8 mL
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30 mL
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308 mg
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100%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 1.49 g (16.5 mmol) of copper (I) cyanide and 1.39 g (33 mmol) of lithium chloride in 40 mL of THF was added dropwise 15 mL of a 1 M solution of 3,5-dimethoxyphenylmagnesium chloride in THF at −78° C. After stirring for 5 min, 2.5 mL (3.6 g, 30 mmol) of allyl bromide was added dropwise, and the resulting solution was stirred for 16 h while slowly warming to room temperature. The reaction mixture was quenched by slowly adding saturated NH4Cl(aq) and stirring for 5 min. The layers were separated and the aqueous phase was extracted three times with 50-mL portions ethyl acetate. The combined organic fractions were dried (Na2SO4), filtered through a pad of silica gel (eluted with ethyl acetate) and concentrated in vacuo. The residue was chromatographed over silica gel (eluted with 50:1 hexanes-ethyl acetate) to afford 2.59 g of a pale-yellow oil as a 6:1 mixture of 2:3. The mixture was suitable for further reactions without additional purification: 1H NMR (400 MHz, CDCl3) δ 6.36 (d, J=2.4 Hz, 2H), 6.32 (t, J=2.4 Hz, 1H), 6.81-5.87 (m, 1 H), 5.10 (dd, J=16.8, 1.6 Hz, 1 H), 5.07 (dd, J=9.6, 1.6 Hz, 1H), 3.78 (s, 6H), 3.33 (d, J=6.8 Hz, 2H).
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1.49 g
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1.39 g
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solution
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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